Cas no 25462-61-7 (2,5-Dibromobenzene-1,4-diamine)

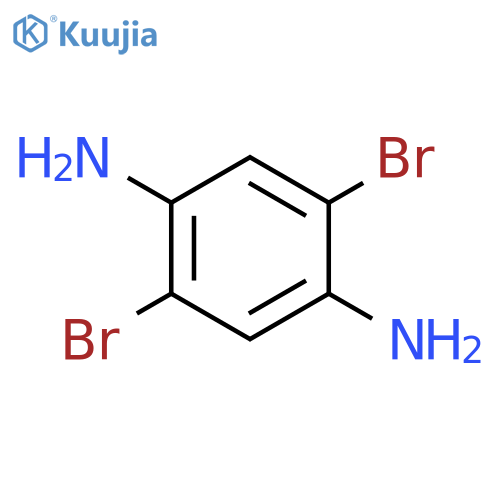

25462-61-7 structure

商品名:2,5-Dibromobenzene-1,4-diamine

CAS番号:25462-61-7

MF:C6H6Br2N2

メガワット:265.933239459991

MDL:MFCD19441210

CID:823438

PubChem ID:21328759

2,5-Dibromobenzene-1,4-diamine 化学的及び物理的性質

名前と識別子

-

- 2,5-Dibromo-1,4-phenylenediamine

- 2,5-dibromobenzene-1,4-diamine

- 1,4-Diamino-2,5-dibromobenzene

- 2,5-Dibromo-p-phenylenediamine

- 1,4-Benzenediamine, 2,5-dibromo-

- MJFBGMMDLNKGNC-UHFFFAOYSA-N

- 2,5-Dibromo-1,4-benzenediamine

- WT1389

- DT1453

- FCH1358842

- AS07014

- AK542481

- MFCD19441210

- 25462-61-7

- CS-0101367

- SCHEMBL5519306

- N13329

- DTXSID50612495

- AKOS027460712

- YSZC145

- CS-16609

- 2,5-Dibromobenzene-1,4-diamine

-

- MDL: MFCD19441210

- インチ: 1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2

- InChIKey: MJFBGMMDLNKGNC-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C(=C([H])C=1N([H])[H])Br)N([H])[H]

計算された属性

- せいみつぶんしりょう: 265.88772g/mol

- ひょうめんでんか: 0

- XLogP3: 1.9

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 263.88977g/mol

- 単一同位体質量: 263.88977g/mol

- 水素結合トポロジー分子極性表面積: 52Ų

- 重原子数: 10

- 複雑さ: 106

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 2.104

- ゆうかいてん: 187-188 ºC

- PSA: 52.04

2,5-Dibromobenzene-1,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ383-200mg |

2,5-Dibromobenzene-1,4-diamine |

25462-61-7 | 97% | 200mg |

162.0CNY | 2021-07-14 | |

| Chemenu | CM195547-1g |

2,5-dibromobenzene-1,4-diamine |

25462-61-7 | 95+% | 1g |

$561 | 2021-06-16 | |

| Ambeed | A783414-1g |

2,5-Dibromobenzene-1,4-diamine |

25462-61-7 | 97% | 1g |

$19.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D963453-5g |

1,4-Benzenediamine, 2,5-dibromo- |

25462-61-7 | 98% | 5g |

$140 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886132-1g |

2,5-Dibromobenzene-1,4-diamine |

25462-61-7 | ≥98% | 1g |

3,897.00 | 2021-05-17 | |

| Chemenu | CM195547-1g |

2,5-dibromobenzene-1,4-diamine |

25462-61-7 | 95+% | 1g |

$561 | 2022-06-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303234-5g |

2,5-Dibromobenzene-1,4-diamine |

25462-61-7 | ≥98% | 5g |

¥889.90 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172007-250mg |

2,5-Dibromobenzene-1,4-diamine |

25462-61-7 | 98% | 250mg |

¥50.00 | 2023-11-21 | |

| abcr | AB539318-5g |

2,5-Dibromobenzene-1,4-diamine, 95%; . |

25462-61-7 | 95% | 5g |

€204.10 | 2024-08-02 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL482349-1g |

2,5-Dibromobenzene-1,4-diamine |

25462-61-7 | 98% | 1g |

¥200 | 2023-11-08 |

2,5-Dibromobenzene-1,4-diamine 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

25462-61-7 (2,5-Dibromobenzene-1,4-diamine) 関連製品

- 609816-58-2(1,4-Benzenediamine, N-(4-bromophenyl)-N'-phenyl-)

- 29213-03-4(2,6-Dibromobenzene-1,4-diamine)

- 609816-61-7(1,4-Benzenediamine, N,N'-bis(4-bromophenyl)-N,N'-dimethyl-)

- 525602-17-9(1,4-Benzenediamine, N1,N4-bis(4-bromophenyl)-N1,N4-diphenyl-)

- 51343-15-8(Diazene, (2-bromophenyl)(4-methylphenyl)-)

- 52126-10-0(Benzenamine, 2,5-dibromo-3,6-dimethyl-)

- 540474-55-3(Benzenamine, 2,5-dibromo-N-octyl-)

- 540474-57-5(Benzenamine, 2,5-dibromo-N,N-dioctyl-)

- 62958-80-9(1,4-Benzenediamine, N,N'-bis(4-bromophenyl)-N-phenyl-)

- 62982-52-9(Benzenamine, 4-bromo-N-ethyl-N-methyl-, hydrobromide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:25462-61-7)2,5-Dibromo-1,4-phenylenediamine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:25462-61-7)2,5-Dibromobenzene-1,4-diamine

清らかである:99%

はかる:25g

価格 ($):422.0